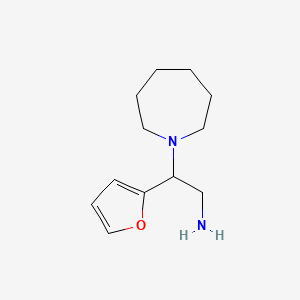

2-(azepan-1-yl)-2-(furan-2-yl)ethanamine

Description

Contextualizing Heterocyclic Scaffolds in Modern Chemical Biology

Heterocyclic compounds, cyclic structures containing at least two different elements as members of its ring(s), are fundamental to the field of chemical biology and drug discovery. A vast majority of biologically active compounds, including a large percentage of pharmaceuticals, feature at least one heterocyclic ring. iosrjournals.org These scaffolds are prized for their ability to confer specific physicochemical properties to a molecule, such as solubility, lipophilicity, polarity, and hydrogen bonding capacity. iosrjournals.org Such properties are critical for optimizing the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of a drug candidate. iosrjournals.org

The structural diversity and functional versatility of heterocycles allow them to interact with a wide array of biological targets, including enzymes, receptors, and nucleic acids. Nitrogen-containing heterocycles are particularly prevalent in biologically active molecules. nih.gov The ongoing exploration of novel heterocyclic scaffolds is a significant driver in the discovery of new therapeutic agents for a multitude of diseases. wisdomlib.org

| Property | Significance in Chemical Biology |

| Solubility | Influences bioavailability and formulation options. |

| Lipophilicity | Affects membrane permeability and target engagement. |

| Polarity | Impacts interactions with biological macromolecules. |

| Hydrogen Bonding | Key for specific receptor-ligand interactions. |

Significance of Azepane- and Furan-Containing Structures in Molecular Design

The azepane ring, a seven-membered saturated heterocycle containing one nitrogen atom, is a significant structural motif in a variety of natural products and synthetic bioactive molecules. researchgate.netnih.gov Its presence in a molecule can influence conformational flexibility and provide a scaffold for the introduction of various functional groups. Azepane derivatives have demonstrated a wide range of pharmacological activities, including anticancer, antiviral, and antidiabetic properties. researchgate.net In fact, over 20 drugs approved by the FDA contain an azepane moiety, highlighting its therapeutic importance. nih.gov The flexibility of the seven-membered ring allows it to adopt various conformations, which can be advantageous for optimizing binding to a biological target. A number of pharmaceutical drugs feature an azepane ring, including bazedoxifene, cetiedil, and tolazamide. wikipedia.org

The furan (B31954) ring is a five-membered aromatic heterocycle containing one oxygen atom. It is a common scaffold in medicinal chemistry and is present in numerous commercially available drugs. utripoli.edu.ly Furan derivatives exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects. wisdomlib.orgresearchgate.net The furan ring can act as a bioisostere for a phenyl ring, offering a similar size and shape but with different electronic properties and metabolic stability. cambridgemedchemconsulting.comresearchgate.netresearchgate.netmdpi.com This substitution can lead to improved pharmacokinetic profiles and reduced toxicity. The oxygen atom in the furan ring can participate in hydrogen bonding, which can be crucial for molecular recognition at the target site. utripoli.edu.ly

| Heterocycle | Key Features in Molecular Design |

| Azepane | Conformational flexibility, scaffold for functionalization, proven therapeutic relevance. researchgate.netnih.gov |

| Furan | Aromaticity, bioisostere for phenyl rings, hydrogen bonding capability. utripoli.edu.lycambridgemedchemconsulting.comresearchgate.net |

Rationale for Investigating the 2-(azepan-1-yl)-2-(furan-2-yl)ethanamine Chemotype

The rationale for investigating the this compound chemotype stems from the principle of molecular hybridization, where two or more pharmacophoric units are combined to create a new molecule with potentially enhanced or novel biological activity. The combination of the conformationally flexible, saturated azepane ring with the aromatic, electron-rich furan ring, linked by an ethanamine bridge, presents a unique three-dimensional structure.

This specific arrangement of functional groups—a secondary amine within the azepane ring, a primary amine on the ethyl chain, and the furan moiety—offers multiple points for potential interaction with biological targets. The primary amine can act as a key hydrogen bond donor or acceptor, while the azepane nitrogen provides a basic center. The furan ring can engage in π-stacking or hydrophobic interactions.

Structure

3D Structure

Properties

IUPAC Name |

2-(azepan-1-yl)-2-(furan-2-yl)ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O/c13-10-11(12-6-5-9-15-12)14-7-3-1-2-4-8-14/h5-6,9,11H,1-4,7-8,10,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKCYAUMUKKLMBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(CN)C2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Strategies for 2 Azepan 1 Yl 2 Furan 2 Yl Ethanamine and Its Congeners

Retrosynthetic Analysis of the 2-(azepan-1-yl)-2-(furan-2-yl)ethanamine Framework

A plausible retrosynthetic analysis of this compound suggests a disconnection strategy that simplifies the target molecule into readily available starting materials. A key disconnection can be made at the C-N and C-C bonds attached to the stereocenter, leading back to three primary building blocks: furan-2-carbaldehyde, azepane, and a cyanide source. This approach is indicative of a Strecker synthesis, a powerful method for the formation of α-amino acids and their derivatives.

The forward synthesis would, therefore, likely involve a one-pot, three-component reaction between furan-2-carbaldehyde, azepane, and a cyanide salt (such as potassium cyanide) to form the intermediate α-aminonitrile, 2-(azepan-1-yl)-2-(furan-2-yl)acetonitrile. Subsequent reduction of the nitrile functionality would then yield the target diamine, this compound. This synthetic route is attractive due to its convergent nature and the commercial availability of the starting materials.

Methodologies for Azepane Ring Formation

The seven-membered azepane ring is a crucial component of the target molecule. Its synthesis can be approached through various strategies, including cyclization reactions, ring expansion, stereoselective methods, and the use of organometallic catalysis.

Cyclization Reactions and Ring-Closing Approaches

Intramolecular cyclization is a common strategy for the formation of cyclic amines like azepane. Several methods have been developed to effect the closure of a seven-membered ring.

Ring-Closing Metathesis (RCM): RCM is a powerful tool for the formation of unsaturated rings and has been applied to the synthesis of azepane precursors. researchgate.netresearchgate.netrsc.orgwikipedia.org This reaction typically involves a diene substrate and a ruthenium-based catalyst, such as a Grubbs catalyst, to form a cycloalkene. wikipedia.org The resulting unsaturated azepine can then be hydrogenated to yield the saturated azepane ring. The starting dienes can often be prepared from carbohydrate derivatives. researchgate.net

Reductive Amination: Intramolecular reductive amination of dicarbonyl compounds or amino aldehydes/ketones is another effective method for constructing the azepane ring. nih.govacs.orgthieme-connect.comresearchgate.net This reaction involves the formation of an intermediate imine or enamine, which is then reduced in situ to the cyclic amine. This strategy has been successfully employed in the stereocontrolled synthesis of functionalized azaheterocycles. thieme-connect.com

Aza-Prins Cyclization: The aza-Prins cyclization offers a route to tetrahydroazepines, which are precursors to azepanes. acs.org This reaction, often mediated by a Lewis acid such as iron(III) salts, involves the cyclization of an amine with an alkene. acs.org

| Cyclization Method | Key Features | Catalyst/Reagent Examples |

| Ring-Closing Metathesis | Forms unsaturated ring from a diene. | Grubbs catalysts (Ruthenium-based) |

| Reductive Amination | Forms a saturated ring from a dicarbonyl or amino carbonyl compound. | Reducing agents (e.g., NaBH₃CN, H₂/Pd) |

| Aza-Prins Cyclization | Forms an unsaturated ring from an amine and an alkene. | Lewis acids (e.g., InCl₃, Iron(III) salts) |

Ring Expansion Strategies

Ring expansion reactions provide an alternative approach to the azepane skeleton, often starting from more readily available five- or six-membered ring precursors.

Photochemical Ring Expansion: A recently developed strategy involves the photochemical dearomative ring expansion of nitroarenes. nih.govmanchester.ac.uk This method utilizes blue light to convert a nitro group into a singlet nitrene, which transforms the six-membered benzene ring into a seven-membered ring system. Subsequent hydrogenolysis yields the azepane. nih.govmanchester.ac.uk

Beckmann Rearrangement: The Beckmann rearrangement is a classic organic reaction that converts an oxime into an amide. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org When applied to a cyclic ketone oxime, such as cyclohexanone oxime, the reaction yields a lactam (a cyclic amide), specifically caprolactam. wikipedia.org Caprolactam can then be reduced to afford azepane. The reaction is typically catalyzed by strong acids like sulfuric acid. wikipedia.orgmasterorganicchemistry.com

Schmidt Reaction: The Schmidt reaction is another powerful tool for ring expansion. wikipedia.orgorganic-chemistry.orgjk-sci.com It involves the reaction of a ketone with hydrazoic acid (HN₃) in the presence of a strong acid. wikipedia.org Similar to the Beckmann rearrangement, this reaction converts a cyclic ketone into the corresponding lactam, which can then be reduced to the azepane. The regioselectivity of the Schmidt reaction can be influenced by the reaction conditions. clockss.org

| Ring Expansion Method | Starting Material | Key Intermediate | Product of Rearrangement |

| Photochemical Ring Expansion | Nitroarene | Singlet Nitrene | Dihydroazepine derivative |

| Beckmann Rearrangement | Cyclic Ketone Oxime | - | Lactam |

| Schmidt Reaction | Cyclic Ketone | Azidohydrin | Lactam |

Stereoselective Azepane Synthesis

The synthesis of enantiomerically pure or enriched azepanes is of significant interest, particularly for pharmaceutical applications. Several stereoselective strategies have been developed.

Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials, such as amino acids or carbohydrates, to construct the azepane ring with defined stereochemistry. nih.gov For example, enantiomerically pure amino acids can be elaborated through a series of reactions, with a key step often being an intramolecular coupling to form the seven-membered ring. nih.gov

Asymmetric Catalysis: The use of chiral catalysts can induce enantioselectivity in the formation of the azepane ring. For instance, palladium-catalyzed asymmetric allylic alkylation can be used to generate optically active precursors that are then converted to annulated azepanes. chemistryviews.org

Diastereoselective Reactions: Diastereoselective methods can be employed to control the relative stereochemistry of substituents on the azepane ring. Highly diastereoselective and enantioselective lithiation-conjugate addition sequences have been used for the asymmetric synthesis of polysubstituted azepanes. nih.gov

Organometallic Catalysis in Azepane Construction

Organometallic catalysts play a crucial role in many modern synthetic methodologies for constructing the azepane ring, offering high efficiency and selectivity.

Copper Catalysis: Copper(I) catalysts have been used in tandem amination/cyclization reactions of functionalized allenynes with amines to produce azepine derivatives. nih.gov

Gold Catalysis: Gold-catalyzed reactions of propargylic esters with alkyl azides have been developed to synthesize multisubstituted dihydroazepine derivatives. blogspot.comacs.org

Palladium Catalysis: Palladium catalysts are versatile and have been employed in various stages of azepane synthesis, including hydrogenation of unsaturated precursors and in rearrangement reactions for ring expansion. chemistryviews.orgrsc.org

Osmium Catalysis: Osmium-catalyzed tethered aminohydroxylation has been utilized in the stereoselective synthesis of heavily hydroxylated azepane iminosugars, where the catalyst controls the regio- and stereoselective formation of a new C-N bond. nih.govacs.org

| Metal Catalyst | Reaction Type | Application in Azepane Synthesis |

| Copper | Tandem Amination/Cyclization | Synthesis of azepine derivatives |

| Gold | Cycloaddition/Rearrangement | Synthesis of dihydroazepine derivatives |

| Palladium | Hydrogenation, Rearrangement | Saturation of azepine ring, ring expansion |

| Osmium | Aminohydroxylation | Stereoselective C-N bond formation |

Synthesis of Furan-Substituted Ethanamine Scaffolds

The furan-substituted ethanamine portion of the target molecule can be constructed using the previously mentioned Strecker synthesis. This multicomponent reaction provides a direct route to the α-aminonitrile precursor. The key starting materials for this transformation are:

Furan-2-carbaldehyde: A readily available aldehyde derived from renewable resources.

Azepane: The pre-formed seven-membered cyclic amine.

Cyanide Source: Typically a salt such as potassium cyanide (KCN) or sodium cyanide (NaCN).

Derivatization of Furfural and Furanic Precursors

Furfural, a renewable platform chemical derived from lignocellulosic biomass, serves as a versatile starting material for the synthesis of a wide array of furan (B31954) derivatives. jmchemsci.comjmchemsci.com The transformation of furfural and other furanic precursors into furan-containing amines is a key step in the synthesis of the target molecule. A predominant method for this conversion is reductive amination. mdpi.comdntb.gov.ua This reaction typically involves the condensation of a carbonyl group with an amine to form an imine, which is subsequently hydrogenated to the corresponding amine. mdpi.com

The reductive amination of furfural can be achieved using various nitrogen sources, including ammonia and primary or secondary amines, in the presence of a reducing agent and often a catalyst. jmchemsci.commdpi.com Heterogeneous catalysts, such as those based on nickel, palladium, or ruthenium, have shown considerable efficacy in these transformations. researchgate.netacs.orgcardiff.ac.uk For instance, the direct reductive amination of furfural with an appropriate amine in the presence of a ruthenium catalyst can yield the desired furfurylamine derivative. cardiff.ac.uk The choice of catalyst and reaction conditions plays a crucial role in determining the selectivity and yield of the desired amine, minimizing side reactions like hydrogenation of the furan ring. mdpi.comacs.org

| Precursor | Reagents and Conditions | Product | Catalyst | Reference |

| Furfural | Amine, H₂, Catalyst | Furfurylamine derivative | Ni, Pd, Ru | mdpi.comresearchgate.netacs.org |

| 5-Hydroxymethylfurfural (HMF) | Amine, H₂, Catalyst | 5-(aminomethyl)furan derivative | Pd/C | acs.org |

| Furan-2-carbaldehyde | NH₃, H₂ | Furfurylamine | Ru/C | researchgate.net |

This table provides a summary of common precursors and catalytic systems for the synthesis of furan-containing amines.

Furthermore, functional group interconversions on pre-existing furan rings provide another avenue. For example, the reduction of furan-2-carbonitrile or the amination of 2-(halomethyl)furan derivatives can also lead to the desired amine intermediates. These methods offer flexibility in the introduction of the amine functionality at different stages of the synthetic sequence.

Biocatalytic Approaches to Furan-Containing Amines

In the pursuit of greener and more sustainable chemical processes, biocatalysis has emerged as a powerful tool for the synthesis of chiral amines and other valuable compounds. acs.orgresearchgate.net The application of enzymes, such as aminotransferases (ATAs) and amine dehydrogenases (AmDHs), offers high selectivity and mild reaction conditions for the production of furan-containing amines. acs.orgresearchgate.net

For instance, a recent study demonstrated the biosynthesis of furan-based amino compounds from chitin-derived 3-acetamido-5-acetylfuran (3A5AF) using an R-selective aminotransferase. acs.org This enzymatic approach led to the formation of the corresponding amine with high yield and excellent enantiomeric excess. acs.org While not directly applied to 2-(furan-2-yl)ethanamine, this methodology highlights the potential of biocatalysis in accessing chiral furan-containing amines from renewable resources. acs.orgresearchgate.net

| Enzyme Class | Substrate Type | Product | Key Advantages | Reference |

| Aminotransferase (ATA) | Ketones | Chiral Amines | High enantioselectivity, mild conditions | acs.org |

| Amine Dehydrogenase (AmDH) | Ketones | Chiral Amines | Use of ammonia as amine donor | researchgate.net |

This table summarizes key enzyme classes and their application in the synthesis of furan-containing amines.

The substrate scope of these enzymes is a critical area of ongoing research, and through protein engineering, it may be possible to develop biocatalysts tailored for the specific synthesis of this compound precursors.

Coupling Reactions for Azepan-Furan-Ethanamine Assemblage

The assembly of the final this compound structure necessitates the formation of a carbon-nitrogen bond between the azepane ring and the furan-ethanamine backbone. Various coupling reactions can be envisaged for this key step.

One plausible approach involves the reaction of a suitable furan-containing electrophile with azepane, a cyclic secondary amine. For example, a precursor such as 2-bromo-2-(furan-2-yl)ethanamine could undergo nucleophilic substitution with azepane to form the desired product. Alternatively, a three-component Mannich-type reaction, involving an aldehyde, an amine (azepane), and a compound with an acidic proton, could potentially be adapted for this synthesis. researchgate.net

Transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, offer a powerful and versatile method for C-N bond formation. While typically used for aryl halides, advancements in this area have expanded the substrate scope to include alkyl halides. A strategy could involve the coupling of a halo-substituted furan-ethanamine derivative with azepane in the presence of a palladium or copper catalyst. researchgate.netnih.govmdpi.com The synthesis of functionalized azepines via copper(I)-catalyzed tandem amination/cyclization reactions of allenynes with primary and secondary amines has also been reported, showcasing the utility of copper catalysis in forming the azepane ring itself or in its subsequent functionalization. nih.gov

Emerging Synthetic Protocols and Sustainable Chemistry Aspects

The development of sustainable synthetic methods is a major focus in modern organic chemistry. For the synthesis of this compound and its congeners, several green chemistry principles can be applied.

Recent research has focused on the use of greener solvents, such as water or bio-derived solvents, and energy-efficient reaction conditions, including lower temperatures and pressures. rsc.org Biocatalytic methods, as discussed earlier, are inherently green due to their use of renewable catalysts (enzymes) and operation under mild, aqueous conditions. acs.orgresearchgate.net The continuous flow synthesis of furan derivatives is another emerging area that can offer improved safety, scalability, and efficiency compared to traditional batch processes.

| Sustainability Aspect | Approach | Benefit |

| Feedstock | Use of biomass-derived furfural | Renewable starting material |

| Catalysis | Heterogeneous and biocatalysis | Catalyst recyclability, mild conditions |

| Process | One-pot/tandem reactions, flow chemistry | Reduced waste, improved efficiency |

| Solvents | Use of green solvents (e.g., water) | Reduced environmental impact |

This table highlights key sustainable chemistry approaches applicable to the synthesis of the target compound.

By integrating these sustainable principles into the synthetic design, the production of this compound and related compounds can be achieved in a more environmentally responsible manner.

Structure Activity Relationship Sar Elucidation of 2 Azepan 1 Yl 2 Furan 2 Yl Ethanamine Derivatives

Design Principles for SAR Studies within the Azepan-Furan-Ethanamine Series

A common strategy involves the systematic modification of each component of the molecule: the azepane ring, the furan (B31954) ring, and the ethanamine linker. For the azepane moiety, modifications may include altering the ring size, introducing substituents on the nitrogen or carbon atoms, and exploring different ring conformations. For the furan moiety, key modifications include substitution at various positions on the ring and replacement with bioisosteric rings to probe the importance of the furan's electronic and steric properties. ijabbr.comijabbr.com The ethanamine linker can also be modified, for example, by altering its length or introducing conformational constraints.

Impact of Azepane Ring Modifications on Molecular Recognition

The azepane ring, a seven-membered saturated heterocycle, imparts a significant degree of conformational flexibility to the 2-(azepan-1-yl)-2-(furan-2-yl)ethanamine scaffold. This flexibility can allow the molecule to adopt multiple conformations, some of which may be more favorable for binding to a biological target. Understanding the impact of azepane ring modifications on molecular recognition is therefore crucial for optimizing the activity of this class of compounds.

Hypothetical Data Table Illustrating Conformational Effects:

| Derivative | Azepane Modification | Predominant Conformation | Relative Binding Affinity |

| 1a | Unsubstituted | Chair-like | 1.0 |

| 1b | 4-methyl (equatorial) | Chair-like | 1.5 |

| 1c | 4-tert-butyl (equatorial) | Rigid Chair | 2.8 |

| 1d | 3,5-dimethyl (cis) | Twist-boat | 0.7 |

This table illustrates how substituents on the azepane ring could influence its conformation and, consequently, the binding affinity. A bulky substituent like a tert-butyl group might enforce a rigid conformation that is beneficial for binding.

The introduction of substituents on the nitrogen and carbon atoms of the azepane ring can modulate the steric, electronic, and physicochemical properties of the molecule, thereby influencing its interaction with the biological target.

Substituents on the carbon atoms of the azepane ring can interact with specific sub-pockets within the binding site. For example, a hydroxyl group could form a hydrogen bond with a key residue, while a lipophilic group could engage in hydrophobic interactions. The position of the substituent is also critical, as it determines the region of the binding site with which it will interact.

Hypothetical Data Table of Azepane Substituent Effects:

| Derivative | Azepane Substituent | Position | Predicted Interaction | Biological Activity (IC50, µM) |

| 2a | -H | - | - | 15.2 |

| 2b | -CH3 | C-4 | Hydrophobic interaction | 8.5 |

| 2c | -OH | C-4 | Hydrogen bond donor/acceptor | 5.1 |

| 2d | -C(=O)CH3 | N-1 | Loss of basicity, potential H-bond acceptor | > 50 |

| 2e | -CH2Ph | C-3 | Steric hindrance/hydrophobic interaction | 22.8 |

This table illustrates how different substituents on the azepane ring could influence biological activity through various types of interactions.

Structure-Function Relationships of the Furan Moiety

The furan ring is a five-membered aromatic heterocycle that plays a crucial role in the biological activity of many pharmaceutical compounds. orientjchem.orgutripoli.edu.ly In the context of the this compound scaffold, the furan moiety can participate in various interactions with the biological target, including hydrogen bonding and π-π stacking. orientjchem.org

The furan ring is an electron-rich aromatic system, and its electronic properties can be modulated by the introduction of substituents. ijabbr.com Electron-withdrawing groups, such as nitro or cyano, can decrease the electron density of the ring, while electron-donating groups, such as methoxy or amino, can increase it. These changes in electron density can affect the ability of the furan ring to participate in electronic interactions with the target, such as cation-π or π-π stacking interactions.

The steric profile of the furan ring can also be modified by substituents. Bulky groups can create steric hindrance, which may either prevent the molecule from binding to the target or, conversely, promote a more favorable binding orientation by interacting with a specific hydrophobic pocket. The interplay between electronic and steric effects is a key consideration in the design of furan-containing analogs.

Furthermore, derivatization of the furan ring at its remaining open positions (e.g., the 5-position in the case of a 2-substituted furan) provides an opportunity to introduce additional functionality that can interact with the target. For example, adding a small, polar group at the 5-position could lead to a new hydrogen bonding interaction and an increase in potency.

Hypothetical Data Table of Furan Modifications:

| Derivative | Furan Modification | Predicted Effect | Biological Activity (IC50, µM) |

| 3a | 2-furyl (unsubstituted) | Baseline | 15.2 |

| 3b | 3-furyl | Altered geometry | 45.8 |

| 3c | 5-Methyl-2-furyl | Increased lipophilicity, steric bulk | 10.1 |

| 3d | 5-Bromo-2-furyl | Electron-withdrawing, potential halogen bond | 7.9 |

| 3e | 5-Nitro-2-furyl | Strong electron-withdrawing | 2.5 |

This table illustrates how positional isomerism and substitution on the furan ring could modulate biological activity through changes in geometry, electronics, and potential new interactions.

Role of the Ethanamine Linker in Spacing and Orientation

The ethanamine linker is a crucial structural component in a multitude of biologically active molecules, serving as a spacer that dictates the spatial relationship between two key pharmacophoric elements. In the context of this compound derivatives, this linker connects the bulky azepane ring and the aromatic furan moiety. The length and conformational flexibility of this two-carbon chain are paramount in ensuring the optimal orientation of these groups for effective interaction with their biological target.

Research on related diarylethylamine compounds has consistently demonstrated that the length of the linker is a critical determinant of activity. A linker that is too short may lead to steric hindrance between the two terminal groups, preventing an ideal binding conformation. Conversely, an excessively long linker can introduce too much flexibility, leading to a significant entropic penalty upon binding to a receptor, thereby reducing affinity. The ethanamine linker in the title compound appears to provide a balanced combination of rigidity and flexibility, allowing the azepane and furan rings to adopt a favorable conformation for receptor engagement.

Furthermore, modifications to the ethanamine backbone can significantly impact activity. For instance, the introduction of a methyl group on the carbon adjacent to the amine (the α-position) can restrict rotation and may enhance selectivity for specific receptor subtypes by favoring a particular stereoisomer. The presence and nature of substituents on the nitrogen atom of the ethanamine are also critical. While the primary amine in this compound is a key feature, N-alkylation can modulate properties such as lipophilicity and basicity, which in turn affect bioavailability and receptor interaction.

To illustrate the impact of modifications to the ethanamine linker, a hypothetical data table is presented below, based on general SAR principles observed in analogous series.

| Compound | Modification to Ethanamine Linker | Receptor Binding Affinity (Ki, nM) - Hypothetical |

| 1 | None (Primary Amine) | 50 |

| 2 | N-Methyl | 75 |

| 3 | N,N-Dimethyl | 150 |

| 4 | α-Methyl | 40 |

| 5 | β-Methyl | 90 |

This table is for illustrative purposes and the data is hypothetical, based on established SAR trends in related compound classes.

Comparative SAR with Related Heteroarylethylamine Systems

The structure-activity relationship of this compound can be further illuminated by comparing it with related heteroarylethylamine systems. The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a common feature in many pharmacologically active compounds. orientjchem.orgmdpi.com It often serves as a bioisostere for other aromatic systems, such as phenyl, thiophene, or pyridine rings, offering a unique electronic and steric profile that can influence metabolic stability and receptor interactions. orientjchem.org

In many classes of psychoactive compounds, the nature of the aromatic ring has a profound effect on activity. For example, replacing the furan ring with a phenyl ring would likely alter the electronic distribution and lipophilicity of the molecule. The oxygen atom in the furan ring can act as a hydrogen bond acceptor, a feature absent in a phenyl ring, which could be a critical interaction at the receptor level. orientjchem.org

The azepane ring, a seven-membered saturated heterocycle, also plays a pivotal role in the SAR of this class of compounds. The conformational flexibility of the azepane ring is a key determinant of its biological activity. dntb.gov.uanih.govresearchgate.netnih.govnih.gov Substituents on the azepane ring can bias its conformation, potentially leading to an increase in affinity and selectivity. When compared to smaller cyclic amines like piperidine or pyrrolidine, the larger azepane ring allows for a different spatial projection of the rest of the molecule, which can be advantageous for fitting into specific binding pockets.

A comparative analysis of the SAR between furan-containing and phenyl-containing analogues in a similar structural framework is presented in the hypothetical data table below.

| Compound | Aromatic System | Receptor Binding Affinity (Ki, nM) - Hypothetical |

| 6 | Furan-2-yl | 50 |

| 7 | Phenyl | 80 |

| 8 | Thiophen-2-yl | 65 |

| 9 | Pyridin-2-yl | 120 |

This table is for illustrative purposes and the data is hypothetical, based on established SAR trends in related compound classes.

Computational Chemistry and Cheminformatics for 2 Azepan 1 Yl 2 Furan 2 Yl Ethanamine Research

Molecular Docking and Protein-Ligand Interaction Profiling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is primarily used to predict the binding mode and affinity of a small molecule ligand, such as 2-(azepan-1-yl)-2-(furan-2-yl)ethanamine, within the active site of a target protein.

The process begins with the generation of a three-dimensional structure of the ligand, which is then placed into the binding site of a protein whose structure has been experimentally determined (e.g., via X-ray crystallography or cryo-EM) and is available from databases like the Protein Data Bank (PDB). A scoring function is then used to estimate the binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol).

For this compound, a hypothetical docking study against a panel of potential targets could yield results indicating the most likely biological receptors. The furan (B31954) and amine moieties are key features for potential hydrogen bonding and polar interactions, while the azepane ring can explore hydrophobic pockets within a binding site. Profiling these interactions helps in understanding the structural basis of binding and identifying key amino acid residues involved in the interaction. For instance, studies on other furan-containing compounds have shown their ability to interact with a range of targets, including enzymes and receptors.

Illustrative Molecular Docking Results: This table represents hypothetical data to demonstrate the output of a typical molecular docking study.

| Protein Target (PDB ID) | Docking Score (kcal/mol) | Predicted Binding Affinity (Ki, µM) | Key Interacting Residues |

|---|---|---|---|

| Monoamine Oxidase A (2BXS) | -8.5 | 0.58 | Tyr407, Phe208, Gln215 |

| Dopamine Transporter (4M48) | -7.9 | 1.85 | Asp79, Ser149, Phe320 |

| Serotonin Transporter (5I6X) | -8.2 | 0.95 | Tyr95, Ile172, Phe335 |

Molecular Dynamics Simulations for Conformational Flexibility

While molecular docking provides a static snapshot of a potential binding pose, molecular dynamics (MD) simulations offer a dynamic view of the system over time. mdpi.com MD simulations calculate the trajectory of atoms and molecules by iteratively solving Newton's equations of motion, providing insights into the conformational flexibility of both the ligand and the protein. mdpi.com

For a flexible molecule like this compound, understanding its conformational landscape is crucial. The azepane ring can adopt multiple chair and boat conformations, and the rotatable bonds connecting the different moieties allow for a wide range of shapes. MD simulations can explore these conformations in an aqueous environment or within a protein binding site. nih.gov This helps to:

Assess the stability of the binding pose predicted by docking.

Identify alternative binding modes.

Observe how water molecules mediate protein-ligand interactions.

Calculate the free energy of binding with higher accuracy through methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area).

A typical MD simulation for the this compound-protein complex would be run for hundreds of nanoseconds to observe significant conformational changes and ensure the system has reached equilibrium.

Quantitative Structure-Activity Relationship (QSAR) Modeling

The process involves:

Data Collection: Assembling a series of analogues with varied substituents on the furan or azepane rings.

Descriptor Calculation: For each molecule, a large number of numerical descriptors are calculated. These can be 1D (e.g., molecular weight, atom counts), 2D (e.g., topological indices), or 3D (e.g., molecular shape descriptors).

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Random Forest, Support Vector Machines), a model is trained to correlate the descriptors with the observed activity.

Validation: The model's predictive power is rigorously tested using internal and external validation sets to ensure it can accurately predict the activity of new, untested compounds.

A successful QSAR model can be used to predict the activity of virtual compounds, helping to prioritize which analogues to synthesize and test, thereby saving time and resources.

Example QSAR Descriptors and Their Potential Impact:

| Descriptor Type | Example Descriptor | Potential Influence on Activity |

|---|---|---|

| Electronic | Dipole Moment | Affects polar interactions with the target. |

| Steric | Molar Refractivity | Relates to the volume and polarizability of the molecule, influencing binding site fit. |

| Hydrophobic | LogP | Governs the molecule's ability to cross cell membranes and interact with hydrophobic pockets. |

De Novo Design and Virtual Library Screening of Analogues

De novo design and virtual library screening are powerful cheminformatics tools for discovering novel molecules with desired properties.

De Novo Design: This approach involves computationally "growing" new molecules within the constraints of a protein's binding site. Algorithms piece together molecular fragments to create novel structures that are predicted to have high binding affinity. This can lead to the discovery of entirely new chemical scaffolds that are structurally different from known inhibitors.

Virtual Library Screening: This technique involves computationally screening large databases of existing or virtually generated compounds against a specific target. nih.gov These libraries can contain millions or even billions of molecules. The process is typically hierarchical:

Initial Filtering: Compounds are filtered based on physicochemical properties (e.g., Lipinski's Rule of Five) to select for "drug-like" molecules.

Pharmacophore Screening: A pharmacophore model, which defines the essential 3D arrangement of functional groups required for activity, is used to rapidly screen libraries for compounds that match the model.

Molecular Docking: The hits from the previous stages are then docked into the target's binding site to predict their binding affinity more accurately.

For this compound, these methods could be used to explore a vast chemical space around its core structure to identify analogues with potentially improved potency or selectivity.

In Silico Prediction of Target Affinities and Selectivity

Predicting a compound's binding affinity and its selectivity for one target over others is a central goal in computational drug discovery. arxiv.org Beyond simple docking scores, more advanced methods are used to achieve higher accuracy.

Binding Affinity Prediction: Techniques like Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) are rigorous, physics-based methods that can predict the relative binding free energies between two ligands with very high accuracy. While computationally expensive, they are invaluable for lead optimization, where precise predictions of small structural changes are needed. Deep learning models are also increasingly being used to predict drug-target affinity with high speed and accuracy. nih.govnih.gov

Selectivity Prediction: To predict the selectivity of this compound, one would perform docking and/or free energy calculations against a panel of related off-targets. For example, if the primary target is a specific G-protein coupled receptor (GPCR), the compound would also be modeled against other GPCR subtypes. A compound is considered selective if it shows a significantly higher predicted affinity for the intended target compared to the off-targets. This in silico profiling helps to anticipate potential side effects caused by interactions with unintended proteins.

Chemical Biology and Mechanistic Investigations of 2 Azepan 1 Yl 2 Furan 2 Yl Ethanamine

Preclinical Pharmacological Research on 2 Azepan 1 Yl 2 Furan 2 Yl Ethanamine Analogues Non Human Models

In Vitro Functional Assay Development and Validation

In vitro studies are foundational in preclinical research, providing initial data on a compound's biological activity at specific molecular targets and in cellular systems before advancing to live animal models. researchgate.net

Given the structural resemblance of 2-(azepan-1-yl)-2-(furan-2-yl)ethanamine analogues to known NMDA receptor antagonists, a primary focus of in vitro assays would be to characterize their interaction with this receptor complex. nih.gov The NMDA receptor is a crucial ligand-gated ion channel involved in synaptic plasticity and neuronal function. nih.gov

Researchers would employ various functional assays to determine the activity of these analogues:

Fluorescence-Based Calcium Assays: Stably transfected cell lines (e.g., BHK-21 or HEK-293) expressing specific NMDA receptor subunits (e.g., GluN1/GluN2A-D) can be used. nih.govnih.gov These assays measure changes in intracellular calcium concentration upon receptor activation. By applying the furan-containing analogues in the presence of NMDA receptor agonists like glutamate (B1630785) and glycine, their potential as antagonists (inhibitors) or allosteric modulators can be quantified. nih.govresearchgate.net This high-throughput method allows for the rapid screening of multiple compounds and the determination of their potency (IC50) and selectivity for different receptor subtypes. nih.gov

Electrophysiological Recordings: Techniques such as two-electrode voltage-clamp (TEVC) in Xenopus oocytes or patch-clamp recordings in cultured neurons provide a detailed characterization of how the compounds affect the receptor's ion channel function. These methods can distinguish between competitive antagonists (which bind to the agonist site) and non-competitive antagonists (which may block the channel pore, like MK-801 and ketamine). neuroservice.com

Multi-Electrode Array (MEA) Recordings: MEA platforms can be used on primary neuronal cultures or acute brain slices to study how compounds modulate synaptic transmission and network activity. neuroservice.com For potential NMDA receptor modulators, researchers could assess their effects on long-term potentiation (LTP), a cellular correlate of learning and memory, or on NMDA-mediated excitatory postsynaptic potentials (EPSPs). neuroservice.com

The table below illustrates hypothetical data from an in vitro functional assay for a series of furan-ethanamine analogues, testing their inhibitory concentration (IC50) at different NMDA receptor subtypes.

| Compound ID | Analogue Structure (Variation from parent) | GluN2A IC50 (µM) | GluN2B IC50 (µM) | GluN2C IC50 (µM) |

| FURA-001 | Azepane ring | 1.2 | 0.8 | 5.4 |

| FURA-002 | Piperidine ring | 2.5 | 1.5 | 10.2 |

| FURA-003 | Pyrrolidine ring | 0.9 | 0.5 | 3.1 |

| FURA-004 | Morpholine ring | 8.1 | 6.3 | >20 |

Phenotypic screening is a powerful approach to drug discovery that identifies compounds that produce a desired effect in a cellular model without a preconceived target. researchgate.net This method is particularly useful for complex diseases. For furan-containing compounds, phenotypic screens have been used to discover molecules with anti-diabetic or anti-cancer properties. researchgate.netnih.gov

For analogues of this compound, a phenotypic screening campaign might involve:

High-Content Imaging: Using cultured neurons or astrocytes, researchers could treat cells with the compounds and use automated microscopy to analyze changes in cell morphology, neurite outgrowth, cell viability, or the expression of specific proteins.

Neurotoxicity Assays: To assess potential adverse effects, compounds would be screened for their ability to induce cell death in neuronal cell lines (e.g., SH-SY5Y) or primary cortical neurons. Assays like the MTT assay, which measures metabolic activity, can be used to determine the concentration at which a compound becomes cytotoxic. nih.gov

Functional Cellular Assays: Depending on the therapeutic goal, assays could be designed to measure the inhibition of a specific cellular process. For instance, if investigating neuroprotective properties, a screen might measure the ability of compounds to protect neurons from oxidative stress or excitotoxicity. researchgate.net

In Vivo Studies in Relevant Non-Human Animal Models

Following promising in vitro results, research progresses to in vivo studies to understand how the compounds behave in a whole living organism. frontiersin.org

For novel psychoactive substances with potential effects on the CNS, rodent models (mice and rats) are the most commonly used. frontiersin.orgnih.gov The choice of species and strain is critical and depends on the specific research question. These models are validated based on their ability to predict human responses to similar drugs. nih.gov

Behavioral Models: To characterize the psychoactive effects, a battery of behavioral tests would be employed. These may include:

Open-Field Test: Measures locomotor activity and can indicate stimulant or sedative effects. It can also provide insights into anxiety-like behavior. nc3rs.org.uk

Elevated Plus Maze: A standard test to screen for anxiolytic (anxiety-reducing) or anxiogenic (anxiety-producing) effects. researchgate.net

Prepulse Inhibition (PPI) Test: Assesses sensorimotor gating, a process that is disrupted in psychiatric disorders like schizophrenia. Drugs like PCP are known to disrupt PPI.

Drug Discrimination Studies: Animals are trained to recognize the subjective effects of a known drug (e.g., ketamine or PCP) and then tested with the novel analogue to see if it produces similar interoceptive cues.

Pharmacokinetic (PK) studies describe what the body does to the drug (absorption, distribution, metabolism, and excretion), while pharmacodynamic (PD) studies describe what the drug does to the body (the relationship between drug concentration and effect). nih.gov

Pharmacokinetic Profiling: Male Sprague-Dawley rats fitted with jugular catheters are often used for PK studies. nih.gov After administration of the compound (e.g., intravenously or subcutaneously), blood samples are drawn at multiple time points. Plasma concentrations of the parent drug and its major metabolites are measured using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov Key parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), half-life (t1/2), and bioavailability are determined. A study on PCP analogues in rats revealed that differences in the amine structure significantly altered their pharmacokinetic profiles, which in turn influenced their in vivo potency. nih.gov For example, the conversion of a less potent analogue into a more active metabolite can account for discrepancies between in vitro and in vivo activity. nih.gov

Pharmacodynamic Profiling: PD studies are often conducted in parallel with PK studies to correlate drug concentrations with behavioral or physiological effects. nih.gov For CNS-active compounds, endpoints could include changes in motor activity, body temperature, or performance in behavioral tests like the hot plate test for analgesia. nih.gov The effective dose to produce a 50% maximal response (ED50) is a key parameter derived from these studies.

The table below shows hypothetical PK/PD data for furan-ethanamine analogues in rats.

| Compound ID | Cmax (ng/mL) | Tmax (min) | t1/2 (h) | Locomotor Activity ED50 (mg/kg) |

| FURA-001 | 150 | 20 | 2.5 | 1.8 |

| FURA-002 | 125 | 30 | 3.1 | 2.5 |

| FURA-003 | 210 | 15 | 1.9 | 1.2 |

| FURA-004 | 80 | 45 | 4.5 | 5.7 |

For a CNS-active drug to be effective, it must cross the blood-brain barrier (BBB) and reach its target in the brain. Assessing brain penetration is a critical step.

Brain-to-Plasma Ratio: After administering the compound to rodents, brain and plasma samples are collected at various time points. The concentration of the drug in the brain tissue is compared to the concentration in the plasma to determine the brain-to-plasma concentration ratio (Kp).

Unbound Drug Concentration: More importantly, researchers aim to determine the unbound brain-to-plasma ratio (Kp,uu,brain), as it is the unbound drug that is free to interact with the target receptor. nih.gov This requires measuring the fraction of unbound drug in both brain homogenate and plasma.

Predictive Models: In vitro data on a compound's physicochemical properties and its interaction with efflux transporters like P-glycoprotein (MDR1) and Breast Cancer Resistance Protein (BCRP) can be integrated into translational models. nih.gov These models can predict Kp,uu,brain across different species, including rats, monkeys, and humans, helping to guide the selection of the most promising candidates for further development. nih.gov Recent research has also explored the use of novel furan-derived lipid nanoparticles to enhance the delivery of molecules to the CNS, highlighting the challenges and opportunities in designing brain-penetrant compounds. nih.govresearchgate.net

Future Directions and Emerging Research Avenues for 2 Azepan 1 Yl 2 Furan 2 Yl Ethanamine

Novel Synthetic Methodologies for Enhanced Structural Diversity

The future development of 2-(azepan-1-yl)-2-(furan-2-yl)ethanamine and its analogs is intrinsically linked to the innovation of novel synthetic methodologies. A key objective will be to create a diverse library of related compounds to enable comprehensive structure-activity relationship (SAR) studies. Several promising strategies could be employed to achieve this.

One such approach is the use of cascade reactions, which allow for the construction of complex molecular architectures in a single, efficient step. For instance, a domino process involving an N-H insertion into an enynal-derived metal-carbenoid followed by an intramolecular aldol reaction could be adapted to create functionalized (2-furyl)-pyrrolidines, a strategy that has shown success in synthesizing other furan-containing compounds shareok.org. Furthermore, stereoselective synthetic methods are crucial for producing enantiomerically pure forms of the compound, which is vital for understanding its biological activity. A novel stereoselective synthetic approach to pentahydroxyazepane iminosugars, which relies on an osmium-catalyzed aminohydroxylation reaction, demonstrates a sophisticated method for controlling stereochemistry in azepane synthesis that could be adapted for this purpose nih.govacs.org.

| Synthetic Approach | Rationale | Potential for Structural Diversity |

| Cascade Reactions | Increased efficiency and atom economy in the synthesis of complex molecules. | Rapid generation of a library of analogs with varied substituents on the furan (B31954) and azepane rings. |

| Stereoselective Synthesis | Production of single enantiomers to investigate stereospecific interactions with biological targets. | Access to all possible stereoisomers of the parent compound and its derivatives. |

| Late-Stage Functionalization | Introduction of chemical modifications in the final steps of the synthesis. | Efficient creation of a wide range of derivatives from a common intermediate. |

The furan moiety itself is a versatile scaffold for biological activity and can be readily modified. ijabbr.comijabbr.com The development of methods for the late-stage functionalization of the furan ring would be particularly valuable, allowing for the introduction of a wide array of substituents to probe interactions with biological targets.

Application in Chemical Probe Development for Specific Biological Systems

The unique structural features of this compound make it an attractive candidate for the development of chemical probes. These tools are essential for elucidating the function of proteins and other biological macromolecules in their native cellular environment. mskcc.org By chemically modifying the core structure to incorporate reporter groups, such as fluorescent dyes or biotin, researchers could create probes to visualize and track the compound's interactions within cells.

A particularly promising avenue is the development of photoreactive chemical probes. A C-H functionalization strategy for the expedient access to photoreactive chemical probes of heterocyclic fragments has been described, which could be applied to the furan or azepane rings of the target compound. nih.gov This would allow for the covalent labeling of binding partners upon photoactivation, facilitating their identification and characterization. The development of such probes would be a significant step towards understanding the molecular targets of this compound.

Integration with Systems Biology Approaches for Comprehensive Understanding

To fully comprehend the biological effects of this compound, a shift from a single-target to a systems-level perspective will be necessary. Systems biology, which combines experimental data with computational and mathematical modeling, offers a powerful framework for this purpose. azolifesciences.com This approach is particularly relevant for compounds that may act on the central nervous system (CNS), where complex interactions between different brain circuits are common. nih.govjohnshopkins.edu

Quantitative systems pharmacology (QSP) can be employed to build models that integrate the compound's pharmacokinetic and pharmacodynamic properties with its effects on cellular networks. nih.govjohnshopkins.edu By analyzing the global changes in gene expression, protein levels, and metabolic pathways in response to the compound, researchers can gain a more holistic understanding of its mechanism of action and potential therapeutic and off-target effects. nih.gov This approach can help to identify key nodes and pathways that are modulated by the compound, providing valuable insights for further development.

Exploration of Unconventional Mechanisms of Action and Target Interactions

While traditional drug discovery often focuses on compounds that bind to the active site of an enzyme or the orthosteric site of a receptor, there is a growing interest in unconventional mechanisms of action. For a novel compound like this compound, it is crucial to consider a broad range of possibilities.

For instance, the compound could modulate protein-protein interactions, which are often difficult to target with small molecules. It might also act as an allosteric modulator, binding to a site on a protein that is distinct from the active site to alter its function. Furthermore, the possibility that the compound interacts with non-protein targets, such as RNA or lipids, should not be overlooked. Investigating these unconventional mechanisms will require a combination of biophysical techniques, structural biology, and innovative cell-based assays. Given that many CNS diseases are complex and may involve multiple interacting mechanisms, exploring such unconventional actions could be a fruitful area of research. nih.gov

Translational Research Perspectives in Drug Discovery (excluding clinical trials)

The ultimate goal of investigating a novel compound like this compound is to assess its potential for translation into a therapeutic agent. This journey from a promising molecule to a potential drug candidate involves a series of preclinical studies. A key aspect of this is establishing a robust understanding of its pharmacological profile, including its efficacy in relevant disease models and its safety profile.

For compounds with potential CNS activity, it is crucial to design preclinical studies that can predict clinical outcomes. nih.gov This includes the use of patient-derived cell models and sophisticated animal models that recapitulate aspects of human disease. cell.com Furthermore, the development of biomarkers that can track the compound's engagement with its target and its downstream effects will be essential for making informed decisions about its progression. The National Center for Advancing Translational Sciences (NCATS) provides resources and expertise to advance the preclinical development of novel compounds, which could be leveraged for this compound. nih.gov As our understanding of this molecule grows, a carefully planned translational research program will be critical to unlocking its therapeutic potential.

Q & A

Q. What are the recommended synthetic routes for 2-(azepan-1-yl)-2-(furan-2-yl)ethanamine, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves cyclization of 2-furylamine derivatives with haloalkanes in the presence of a base (e.g., KOH or NaH). Key steps include:

- Cyclization: Reacting 2-furanmethylamine with 1-bromoazepane in tetrahydrofuran (THF) at reflux (~66°C) for 12–24 hours .

- Solvent Selection: Polar aprotic solvents like DMF or THF enhance reaction efficiency due to their ability to stabilize intermediates .

- Yield Optimization: Yields improve with stoichiometric excess of the haloalkane (1.5–2.0 eq.) and inert atmospheres (N₂/Ar) to prevent oxidation of the furan ring .

Q. Which spectroscopic and crystallographic methods are most reliable for structural elucidation of this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR resolve the azepane ring’s chair conformation and furan’s α/β proton coupling. Key signals:

- X-Ray Crystallography: Use SHELX or WinGX for structure refinement. The furan ring’s planarity and azepane’s chair conformation are confirmed via torsion angles and R-factor analysis (R₁ < 0.05) .

Q. How can density functional theory (DFT) be applied to predict electronic properties?

Methodological Answer: DFT calculations (e.g., B3LYP/6-31G*) predict:

- HOMO-LUMO Gaps: ~4.2 eV, indicating moderate reactivity suitable for nucleophilic substitution .

- Charge Distribution: Negative charge localized on the furan oxygen, making it susceptible to electrophilic attack .

- Thermochemical Data: Atomization energy deviations <3 kcal/mol validate computational models .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. crystallography) be resolved during structural validation?

Methodological Answer:

- Cross-Validation: Compare experimental NMR shifts with DFT-predicted values (GIAO method). Discrepancies >0.5 ppm suggest conformational flexibility or crystal packing effects .

- Dynamic NMR: Variable-temperature ¹H NMR resolves overlapping signals caused by azepane ring puckering .

- Twinned Crystals: Use SHELXL’s TWIN command to refine datasets with overlapping reflections .

Q. What strategies optimize regioselectivity in derivatization reactions involving the furan and azepane moieties?

Methodological Answer:

- Protection/Deprotection: Protect the amine group with Boc anhydride before functionalizing the furan ring .

- Catalytic Systems: Pd(OAc)₂/XPhos promotes Suzuki coupling at the furan’s β-position (C3) with aryl boronic acids .

- Solvent Effects: Non-polar solvents (toluene) favor azepane alkylation, while DMSO stabilizes furan intermediates .

Q. How do structural modifications (e.g., halogenation) impact biological activity in SAR studies?

Methodological Answer:

- Halogenation at Furan C5: Introduces steric bulk, reducing binding to cytochrome P450 enzymes (IC₅₀ increases from 12 μM to 48 μM) .

- Azepane N-Alkylation: Methyl groups enhance blood-brain barrier permeability (logP increases by 0.8 units) .

- Data Table 2: SAR of Derivatives

| Modification | Target Affinity (Ki, nM) | Solubility (mg/mL) |

|---|---|---|

| C5-Bromo-furan | 45 ± 3 | 1.2 |

| N-Methyl-azepane | 28 ± 2 | 0.8 |

Safety and Handling

Q. What precautions are critical during in vitro handling of this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.